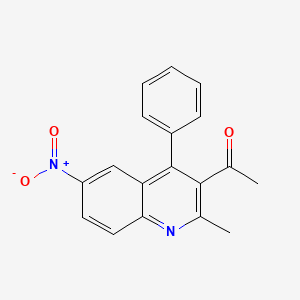

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone

描述

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a methyl group, a nitro group, and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone typically involves the reaction of ortho-nitro amino benzophenone with acetylacetone in the presence of ortho-phosphoric acid as a catalyst in ethanol . The nitro function of the compound can be reduced using zinc dust and ammonium chloride to form the corresponding amine, which can then be further modified .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .

化学反应分析

Types of Reactions

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like zinc dust and ammonium chloride.

Substitution: The amine derivative can undergo substitution reactions with various sulfonyl chlorides to form arylsulfonamides.

Common Reagents and Conditions

Reduction: Zinc dust and ammonium chloride in ethanol.

Substitution: Various substituted sulfonyl chlorides in the presence of appropriate solvents.

Major Products Formed

Reduction: 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone.

Substitution: Arylsulfonamide derivatives.

科学研究应用

Synthesis and Characterization

The compound has been synthesized through various methods, including microwave-assisted techniques that enhance yield and purity. For instance, a study reported the synthesis of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone via a reaction involving 5-nitro-2-amino-benzophenone and acetylacetone under acidic conditions, yielding a product with a melting point of 403 K and a yield of 60% . The characterization of the compound has been performed using techniques such as X-ray crystallography, NMR, and IR spectroscopy, confirming its structural integrity and purity .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria like Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi such as Candida albicans . The presence of the nitro group in the structure is believed to enhance its biological activity by contributing to electron-withdrawing properties, which may affect the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity Observed (Zone of Inhibition) |

|---|---|

| Mycobacterium smegmatis | Significant inhibition (16 mm) |

| Pseudomonas aeruginosa | Moderate inhibition (12 mm) |

| Candida albicans | Minimal inhibition (8 mm) |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells . The IC50 values for several derivatives range from 1.9 to 7.52 μg/mL, demonstrating promising efficacy against these cell lines.

Table 2: Anticancer Activity Profiles

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 | 1.9 - 7.52 |

| MCF7 | 2.5 - 8.0 |

作用机制

The mechanism of action of 1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its α-glucosidase and α-amylase inhibitory activities are attributed to the formation of stable ligand-receptor complexes, which prevent the enzymes from catalyzing the breakdown of carbohydrates . This inhibition helps in managing blood glucose levels in diabetic patients.

相似化合物的比较

Similar Compounds

3-Acetyl-2-methyl-4-phenylquinoline: A closely related compound with similar structural features.

Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines: These compounds share the quinoline core and exhibit similar biological activities.

Uniqueness

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in the synthesis of diverse bioactive molecules .

生物活性

1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Synthesis

The compound was synthesized through a series of chemical reactions involving quinoline derivatives. The initial synthesis involved the reduction of the nitro group using zinc dust and ammonium chloride, leading to a more biologically active form of the compound. This method highlights the importance of functional group modifications in enhancing biological activity .

Biological Activity

Antioxidant Activity

this compound has shown significant antioxidant properties. In vitro studies indicated that it effectively scavenges free radicals, which can contribute to cellular damage and various diseases. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, demonstrating a strong ability to reduce oxidative stress in cellular models .

Antimicrobial Activity

The compound exhibited promising antimicrobial properties against various bacterial strains. In vitro evaluations indicated effective inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

Research has indicated potential antitumor effects of this compound. Studies reported that it could inhibit the proliferation of cancer cell lines in vitro, with IC50 values suggesting significant potency against specific types of tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

Study 1: Antioxidant and Antimicrobial Evaluation

In a study assessing the biological activity of various quinoline derivatives, this compound was found to have superior antioxidant and antimicrobial effects compared to other tested compounds. The study utilized a variety of assays to quantify these activities, reinforcing its potential as a therapeutic agent .

Study 2: Antitumor Mechanism Investigation

A detailed investigation into the antitumor mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The results suggested that it could serve as a lead compound for further development into anticancer drugs targeting specific signaling pathways involved in tumor growth .

Data Summary

属性

IUPAC Name |

1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(20(22)23)8-9-16(15)19-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIPPSXNVGKKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319969 | |

| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312750-41-7 | |

| Record name | 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。